
Methyl 3-(3-formyl-1H-pyrrol-1-yl)propanoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl 3-(3-formyl-1H-pyrrol-1-yl)propanoate is a chemical compound that belongs to the class of pyrrole derivatives Pyrroles are five-membered aromatic heterocycles containing one nitrogen atom
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 3-(3-formyl-1H-pyrrol-1-yl)propanoate typically involves the reaction of a pyrrole derivative with a suitable ester. One common method involves the condensation of 3-formylpyrrole with methyl acrylate under basic conditions. The reaction is usually carried out in the presence of a base such as sodium hydride or potassium carbonate, and the product is purified by column chromatography.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve similar reaction conditions as those used in laboratory settings, with optimizations for yield and purity.
Chemical Reactions Analysis
Types of Reactions
Methyl 3-(3-formyl-1H-pyrrol-1-yl)propanoate can undergo various chemical reactions, including:
Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The formyl group can be reduced to a hydroxymethyl group using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The pyrrole ring can undergo electrophilic substitution reactions, such as halogenation or nitration, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide
Reduction: Sodium borohydride, lithium aluminum hydride
Substitution: Halogens (e.g., chlorine, bromine), nitrating agents (e.g., nitric acid)
Major Products Formed
Oxidation: Methyl 3-(3-carboxy-1H-pyrrol-1-yl)propanoate
Reduction: Methyl 3-(3-hydroxymethyl-1H-pyrrol-1-yl)propanoate
Substitution: Various halogenated or nitrated derivatives of the pyrrole ring
Scientific Research Applications
Methyl 3-(3-formyl-1H-pyrrol-1-yl)propanoate has several applications in scientific research:
Organic Synthesis: It serves as a building block for the synthesis of more complex molecules, including pharmaceuticals and natural products.
Medicinal Chemistry: Pyrrole derivatives are known for their biological activities, and this compound may be used in the development of new drugs.
Material Science: It can be used in the synthesis of conductive polymers and other advanced materials.
Biological Studies: The compound can be used as a probe to study various biochemical pathways and interactions.
Mechanism of Action
The mechanism of action of methyl 3-(3-formyl-1H-pyrrol-1-yl)propanoate depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The formyl group can participate in hydrogen bonding and other interactions, influencing the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
- Methyl 3-(1H-pyrrol-2-yl)propanoate
- Methyl 2-(2-formyl-5-(methoxymethyl)-1H-pyrrol-1-yl)propanoate
- Methyl 2-(2-formyl-5-(methoxymethyl)-1H-pyrrol-1-yl)-3-(4-hydroxyphenyl)propanoate
Uniqueness
Methyl 3-(3-formyl-1H-pyrrol-1-yl)propanoate is unique due to the presence of the formyl group at the 3-position of the pyrrole ring. This structural feature imparts distinct reactivity and potential biological activity compared to other pyrrole derivatives.
Properties
CAS No. |
1521277-23-5 |
|---|---|
Molecular Formula |
C9H11NO3 |
Molecular Weight |
181.19 g/mol |
IUPAC Name |
methyl 3-(3-formylpyrrol-1-yl)propanoate |
InChI |
InChI=1S/C9H11NO3/c1-13-9(12)3-5-10-4-2-8(6-10)7-11/h2,4,6-7H,3,5H2,1H3 |
InChI Key |
PNVBCGZDDQKZDD-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)CCN1C=CC(=C1)C=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-Cyclopropyl-6-hydroxy-1H-benzo[d]imidazol-2(3H)-one](/img/structure/B12076943.png)

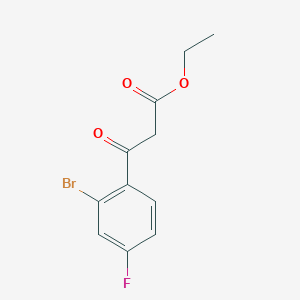

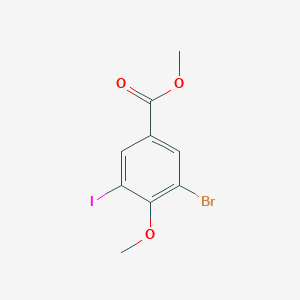

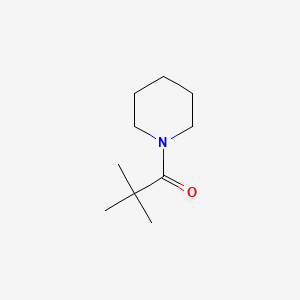
![2-[4-(3,3-Dimethyl-butoxy)-phenyl]-4,4,5,5-tetramethyl-[1,3,2]dioxaborolane](/img/structure/B12076983.png)
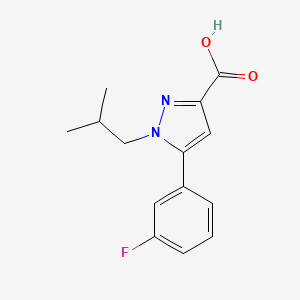
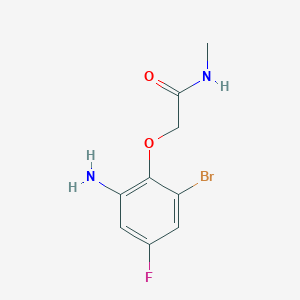

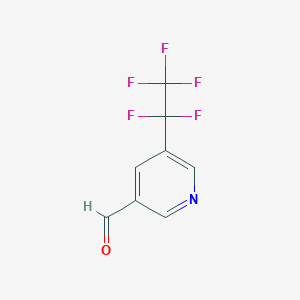

![2-Fluoro-3'-methoxy-[1,1'-biphenyl]-3-amine](/img/structure/B12077039.png)
